ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine derivatives family
Mechanism of Action
Target of Action
The compound, ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate, has been found to exhibit significant antibacterial and antitubercular activities . It has been suggested that the compound acts as a potential purine antagonist , indicating that it may target enzymes or receptors that interact with purine bases. In addition, it has been identified as a potent inhibitor of Ribonuclease H (RNase H), an important target for HIV therapy .
Mode of Action
The compound’s interaction with its targets leads to a series of biochemical changes. For instance, when acting as an RNase H inhibitor, it binds to the catalytic site of RNase H, as indicated by an experiment of magnesium ion coordination . This binding inhibits the activity of RNase H, thereby interfering with the replication of HIV .
Biochemical Pathways
The compound’s action affects several biochemical pathways. As a potential purine antagonist, it may interfere with the metabolic pathways involving purine bases . When acting as an RNase H inhibitor, it disrupts the pathway of HIV replication .
Result of Action
The compound’s action results in molecular and cellular effects that contribute to its antibacterial, antitubercular, and anti-HIV activities . For instance, by inhibiting RNase H, it prevents the replication of HIV, thereby exerting an anti-HIV effect .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. One common method includes the cyclocondensation of 3,4-dihydropyrimidine-2(1H)-thiones with appropriate carboxylic acid derivatives under specific conditions. The reaction conditions often require the use of strong bases or acids, and the process may be carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can also enhance the efficiency and scalability of the synthesis process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying functional groups, making it valuable in organic synthesis.
Biology: In biological research, ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Medicine: The compound has been investigated for its medicinal properties, including antitumor, antibacterial, and anti-inflammatory activities. Its derivatives are being explored for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Other thiazole derivatives: Compounds containing the thiazole ring exhibit similar biological activities and chemical properties.
Uniqueness: Ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for the synthesis of diverse derivatives, each with distinct properties and uses.
Properties
IUPAC Name |
ethyl 2-[2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4S2/c1-2-22-10(19)5-8-7-24-13(16-8)17-11(20)9-6-15-14-18(12(9)21)3-4-23-14/h3-4,6-7H,2,5H2,1H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNANGBWMESBNDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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